molecular formula C13H23NO3 B12571513 N-Undec-2-enoylglycine CAS No. 192067-84-8

N-Undec-2-enoylglycine

Cat. No.: B12571513
CAS No.: 192067-84-8
M. Wt: 241.33 g/mol
InChI Key: LGTBSXHYVAETTG-UHFFFAOYSA-N
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Description

N-Undec-2-enoylglycine is an N-acylated glycine derivative characterized by an undecenoyl (11-carbon chain with a double bond at position 2) group linked to the amino group of glycine. Structurally, it belongs to the class of N-acyl-alpha amino acids, which are biologically significant in lipid metabolism, signaling pathways, and as intermediates in biosynthetic processes . The undecenoyl chain introduces hydrophobicity, while the double bond at position 2 may influence conformational flexibility and reactivity.

Properties

CAS No.

192067-84-8

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

2-(undec-2-enoylamino)acetic acid

InChI

InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-8-9-10-12(15)14-11-13(16)17/h9-10H,2-8,11H2,1H3,(H,14,15)(H,16,17)

InChI Key

LGTBSXHYVAETTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Undec-2-enoylglycine can be synthesized through the reaction of undecylenic acid with glycine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of undecylenic acid and the amino group of glycine. The reaction is carried out in an organic solvent like dichloromethane under mild conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Undec-2-enoylglycine undergoes various chemical reactions, including:

    Oxidation: The double bond in the fatty acid chain can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form saturated derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide group in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Saturated amides.

    Substitution: Substituted amides or esters.

Scientific Research Applications

N-Undec-2-enoylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems.

    Industry: It is used in the formulation of cosmetics and personal care products due to its skin-conditioning properties.

Mechanism of Action

The mechanism of action of N-Undec-2-enoylglycine involves its interaction with cellular membranes. The unsaturated fatty acid chain can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications. Additionally, the glycine moiety can interact with proteins and enzymes, potentially inhibiting their function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-Undec-2-enoylglycine with key structural analogs:

Compound Structure Molecular Formula Molecular Weight Key Features
This compound Glycine + C11:1Δ2 acyl chain C13H23NO3 265.33 g/mol Long unsaturated chain; hydrophobic; potential membrane interaction capabilities
N-Cinnamoylglycine Glycine + cinnamoyl (aromatic) group C11H11NO3 205.21 g/mol Aromatic moiety; UV absorption; potential antioxidant activity
N-Formylglycine Glycine + formyl group C3H5NO3 103.08 g/mol Smallest N-acylglycine; high water solubility; used in peptide synthesis
N,N-Dimethylglycine Glycine with two methyl groups on N C4H9NO2 103.12 g/mol Zwitterionic; water-soluble; methyl groups reduce polarity
C24H48N2O4·HCl Glycine + hydroxyethyl/octadecyl chains C24H48N2O4·HCl 465.11 g/mol Amphiphilic; surfactant properties; used in research applications

Key Observations :

  • Chain Length and Unsaturation: this compound’s long unsaturated chain distinguishes it from shorter or saturated analogs like N-formylglycine. The double bond may enhance fluidity in lipid bilayers or alter metabolic stability compared to saturated chains.
  • Solubility: Smaller derivatives (e.g., N-formylglycine, N,N-dimethylglycine) exhibit higher water solubility, while long-chain analogs (e.g., C24H48N2O4·HCl, this compound) are likely amphiphilic or lipid-soluble.

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